molecular formula C18H12Cl2N4S B2557547 (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-39-0

(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2557547
CAS No.: 477197-39-0
M. Wt: 387.28
InChI Key: KJCCTYNVVLBGES-LFVJCYFKSA-N
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Description

(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, dichlorophenyl, and methylphenyl groups

Scientific Research Applications

(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Future Directions

The potential applications of this compound could be vast, given the variety of functional groups present. It could be of interest in the development of new pharmaceuticals or as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Dichlorophenyl and Methylphenyl Groups: The dichlorophenyl and methylphenyl groups are introduced through substitution reactions using suitable reagents.

    Formation of Carbohydrazonoyl Cyanide: The final step involves the formation of the carbohydrazonoyl cyanide moiety through a reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
  • (E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide

Uniqueness

(E)-N-(2,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E)-N-(2,5-dichloroanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4S/c1-11-2-4-12(5-3-11)17-10-25-18(22-17)16(9-21)24-23-15-8-13(19)6-7-14(15)20/h2-8,10,23H,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCCTYNVVLBGES-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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